FIT-039

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FIT-039 是一种选择性、ATP 竞争性和口服有效的细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂。 它已被证明具有显著的抗病毒潜力,特别是针对 DNA 病毒,如单纯疱疹病毒 1 (HSV-1)、单纯疱疹病毒 2 (HSV-2)、人类腺病毒和人类巨细胞病毒 。 This compound 由于其能够抑制病毒复制而不影响宿主细胞周期而受到研究 。

准备方法

合成路线和反应条件

FIT-039 通过一系列化学反应合成,这些反应涉及其核心结构的形成以及随后的功能化。合成通常涉及使用特定试剂和催化剂来实现所需的化学转化。 确切的合成路线和反应条件是专有的,并未在公开场合详细披露 。

工业生产方法

This compound 的工业生产涉及将实验室合成放大到更大规模,同时确保最终产品的纯度和一致性。 此过程需要优化反应条件、纯化技术和质量控制措施以符合监管标准 。

化学反应分析

Molecular Interactions with CDK9

FIT-039 binds competitively to the ATP-binding pocket of CDK9/cyclin T1, as shown by Lineweaver-Burk analysis . Docking simulations revealed:

-

Hydrogen bonds : Fluorine at the 4-position interacts with LYS48, while the pyridine nitrogen forms a bond with CYS106 .

-

Steric hindrance : The compact piperidinyl group avoids clashes with LYS35 in CDK4, explaining its selectivity for CDK9 over CDK4 .

Biochemical Reactions and Selectivity

-

ATP competition : this compound inhibits CDK9 with an IC₅₀ of 5.8 μM, suppressing phosphorylation of RNA polymerase II’s C-terminal domain (CTD) .

-

Kinase selectivity : Profiling against 332 kinases showed inhibition of only 8 non-CDK kinases (e.g., GSK3β, PKN1), confirming high selectivity .

Antiviral Mechanism

This compound blocks viral DNA replication by:

-

Inhibiting HSV-1 genome replication (EC₅₀ = 0.69 μM) without cytotoxicity .

-

Suppressing viral gene expression : Reduces immediate-early (ICP27), early (UL42), and late (gD) gene transcription in HSV-1 .

Stability and Pharmacokinetics

科学研究应用

Antiviral Activity Against HPV

Mechanism of Action : FIT-039 inhibits the expression of HPV oncogenes E6 and E7 by targeting CDK9, which is essential for the transcription of viral genes. This inhibition leads to the restoration of tumor suppressor proteins p53 and pRb in HPV-positive cervical cancer cells .

Case Study : In preclinical studies involving organotypic raft cultures, this compound significantly suppressed HPV18-induced dysplasia and hyperproliferation, demonstrating a reduction in viral load without notable toxicity . The compound has also shown efficacy in xenograft models of HPV-positive cervical cancer, where it inhibited tumor growth effectively .

Broad-Spectrum Antiviral Effects

Inhibition of Multiple DNA Viruses : this compound has been shown to inhibit the replication of several DNA viruses beyond HPV. Specifically, it effectively suppresses herpes simplex virus types 1 and 2, human adenovirus, and human cytomegalovirus in cultured cells .

Topical Application : In murine models, topical application of this compound ointment successfully reduced skin lesions caused by HSV-1 infections, indicating its potential for topical antiviral therapy .

Potential in HIV Treatment

This compound has demonstrated the ability to suppress HIV-1 production from latently infected cells in a dose-dependent manner. This suggests its potential role as an adjunct therapy in managing HIV infections by targeting latent reservoirs .

Anticancer Properties

Recent studies indicate that this compound may also serve as an anticancer agent targeting Kaposi's sarcoma-associated herpesvirus (KSHV). Preclinical findings suggest its effectiveness against primary effusion lymphoma (PEL), a malignancy associated with KSHV .

Pharmacokinetics and Safety Profile

The pharmacokinetic studies of this compound have revealed that it can be administered via systemic and topical routes with a favorable safety profile. In animal models, no significant adverse effects were observed at therapeutic doses, supporting its potential for clinical use .

Table: Summary of this compound Applications

| Application | Target Virus/Condition | Mechanism | Outcome |

|---|---|---|---|

| Antiviral against HPV | Human Papillomavirus | Inhibition of E6/E7 oncogenes via CDK9 inhibition | Reduced viral load; tumor growth inhibition |

| Broad-spectrum antiviral | HSV-1, HSV-2, Adenovirus, CMV | Inhibition of mRNA transcription | Suppressed replication; effective in murine models |

| Potential HIV treatment | HIV | Suppression of viral production from latent cells | Dose-dependent inhibition observed |

| Anticancer properties | KSHV | Targeting oncogenic pathways | Effective against PEL in preclinical studies |

作用机制

FIT-039 通过选择性抑制细胞周期蛋白依赖性激酶 9 (CDK9) 发挥作用,CDK9 是基因转录的关键调节因子。 This compound 通过与 ATP 竞争结合到 CDK9 的 ATP 结合口袋,抑制 CDK9/环蛋白 T1 复合物的激酶活性 。 这种抑制会破坏病毒基因的转录,从而阻止病毒复制并降低病毒载量 。 This compound 不会影响其他 CDK 或激酶,使其成为一种高度选择性的抑制剂 。

相似化合物的比较

类似化合物

This compound 的独特性

This compound 对 CDK9 的高选择性是其独一无二的,这可以最大程度地减少脱靶效应并降低宿主细胞发生细胞毒性的风险 。 与其他 CDK 抑制剂不同,this compound 专门靶向 CDK9,而不会影响其他 CDK,使其成为抗病毒和抗癌治疗的有希望的候选药物 。

总之,this compound 是一种高度选择性的 CDK9 抑制剂,在抗病毒和抗癌研究中具有巨大潜力。其独特的 action 机制和对 CDK9 的选择性抑制使其成为科学和治疗应用中的一种有价值的化合物。

生物活性

FIT-039 is a cyclin-dependent kinase 9 (CDK9) inhibitor that has garnered attention for its antiviral and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various viruses, and potential therapeutic applications based on diverse research findings.

CDK9 is a crucial regulator of transcriptional elongation in eukaryotic cells, particularly through its role in phosphorylating the carboxy-terminal domain (CTD) of RNA polymerase II. By inhibiting CDK9, this compound disrupts the transcriptional process necessary for viral replication, making it a promising candidate for antiviral therapy. Specifically, this compound has shown efficacy against several DNA viruses by inhibiting mRNA transcription essential for their replication .

Efficacy Against DNA Viruses

This compound has demonstrated significant antiviral activity against various DNA viruses, including:

- Herpes Simplex Virus (HSV) : Both HSV-1 and HSV-2 replication is inhibited by this compound. In vitro studies have shown that it suppresses viral replication effectively without cytotoxic effects on mammalian cells .

- Human Cytomegalovirus (HCMV) : The compound inhibits HCMV replication by targeting viral mRNA transcription processes .

- Human Papillomavirus (HPV) : this compound has been shown to suppress the expression of HPV oncogenes E6 and E7, restoring tumor suppressor functions in cervical cancer cells. This effect was validated in both in vitro and in vivo models .

Case Studies

- HSV Infection Model : In a murine model of HSV-1 infection, topical application of this compound ointment significantly reduced skin lesion formation caused by the virus. This study indicates its potential as a topical antiviral agent .

- Cervical Cancer : A study involving HPV-positive cervical cancer cells revealed that this compound not only inhibited viral replication but also reduced dysplasia associated with HPV infection. This was evident in organotypic raft cultures and xenograft models .

- Common Warts : A randomized controlled trial is underway to assess the efficacy of this compound in treating common warts caused by HPV. Participants are receiving an this compound-releasing transdermal patch, with outcomes measured based on wart resolution and safety profiles .

Safety and Toxicity Profile

Preclinical studies have indicated that this compound does not adversely affect cell cycle progression or cellular proliferation at therapeutic concentrations. It has shown a favorable safety profile with no significant cytotoxic effects observed during trials . Ongoing clinical trials continue to evaluate its safety in human subjects, particularly focusing on adverse events associated with its use.

Summary of Research Findings

属性

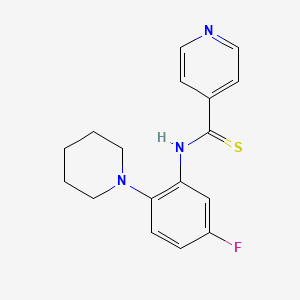

IUPAC Name |

N-(5-fluoro-2-piperidin-1-ylphenyl)pyridine-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3S/c18-14-4-5-16(21-10-2-1-3-11-21)15(12-14)20-17(22)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKZHYSJZOUICG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=S)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。